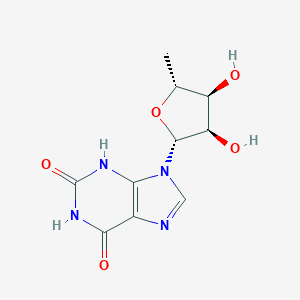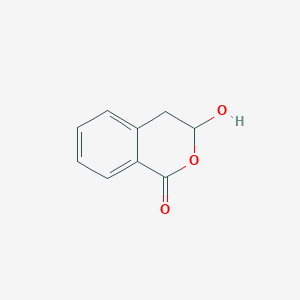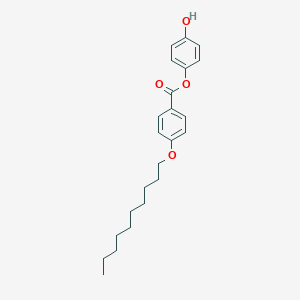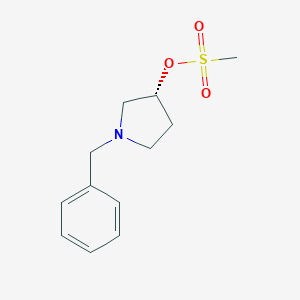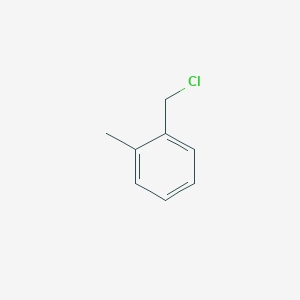
N-(4-aminophenyl)-N-methylpropionamide
Descripción general
Descripción
N-(4-aminophenyl)-N-methylpropionamide, also known as 4-AP, is a chemical compound that has been used in scientific research for several years. It is synthesized through a specific method and has been found to have significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Secondary Amines
Secondary amines are pivotal in the synthesis of various compounds, including pharmaceuticals and agrochemicalsN-(4-aminophenyl)-N-methylpropionamide serves as an important starting material for the preparation of secondary amines . These amines are integral to the production of antidepressants, psychedelic and opiate analgesics, and other significant compounds.
Electrochromic Polyimides
Novel electrochromic aromatic polyimides with pendent benzimidazole groups have been synthesized using derivatives of N-(4-aminophenyl)-N-methylpropionamide . These materials exhibit unique optical properties and are used in applications such as smart windows, displays, and variable light transmitters.
Optoelectronic Devices
Polycarbazole and its derivatives, which can be synthesized from N-(4-aminophenyl)-N-methylpropionamide , are used in optoelectronic devices due to their high charge carrier mobility and excellent morphological stability . These materials are suitable for use in nanodevices, rechargeable batteries, and electrochemical transistors.
Stimuli-Responsive Drug Release
The compound has been utilized in the synthesis of polymers for stimuli-responsive drug release systems. For example, poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions composite thin films have been developed for controlled drug delivery . These systems can respond to changes in pH, temperature, or other stimuli to release drugs at a targeted site within the body.
Nanocarrier-Based Drug Delivery Systems
N-(4-aminophenyl)-N-methylpropionamide: derivatives are also explored in the development of nanocarrier-based drug delivery systems (NDDSs). These systems offer improved pharmacokinetics and pharmacodynamics, making them crucial in advanced nanomedicine applications .
Electrospinning Technique for Nanofibers
Advancements in the preparation of poly(4-aminodiphenylaniline) nanofibers have been made using electrospinning techniques. These nanofibers, derived from N-(4-aminophenyl)-N-methylpropionamide , have potential applications in filtration, sensors, and tissue engineering .
Mecanismo De Acción
Target of Action
N-(4-aminophenyl)-N-methylpropionamide, also known as N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b .
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This could involve interaction with the cell membrane leading to changes in its permeability, as well as intracellular interactions that affect cellular functions .
Biochemical Pathways
Compounds with similar structures have been found to affect the dna methylation process . DNA methylation is a crucial process in gene expression regulation and cellular differentiation .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit DNA methylation , which could potentially lead to changes in gene expression and cellular functions.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYIOPOBUPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-N-methylpropionamide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






